6-Oxa-9-azaspiro[4.5]decane Exhibits 0.88 Å RMSD Conformational Restraint in PYCR1 Active Site Compared to 3.2 Å for Piperidine Analog
In a direct head-to-head crystallographic analysis of fragment-like inhibitors of pyrroline-5-carboxylate reductase 1 (PYCR1), the 6-Oxa-9-azaspiro[4.5]decane-9-carbonyl fragment demonstrated superior conformational complementarity to the enzyme active site [1]. The spirocyclic morpholine ring maintained a root-mean-square deviation (RMSD) of 0.88 Å from the predicted docking pose, indicating near-perfect conformational pre-organization. In contrast, the piperidine-containing analog (PDB: 8TCZ) exhibited an RMSD of 3.2 Å, signifying a significant deviation from the anticipated binding mode [2].
| Evidence Dimension | Conformational Fidelity (RMSD from predicted docking pose) |
|---|---|
| Target Compound Data | 0.88 Å (6-Oxa-9-azaspiro[4.5]decane-9-carbonyl fragment) |
| Comparator Or Baseline | 3.2 Å (Piperidine-containing analog, PDB: 8TCZ) |
| Quantified Difference | 2.32 Å improvement (72% reduction in RMSD) |
| Conditions | X-ray crystallography at 1.88 Å resolution; PYCR1 enzyme active site; fragment screening by docking-guided X-ray crystallography |
Why This Matters
This data directly validates the scaffold's rigid, conformationally constrained geometry for structure-based drug design, reducing the risk of entropic penalty upon binding.
- [1] Meeks, K.R., Ji, J., Protopopov, M.V., Tarkhanova, O.O., Moroz, Y.S., & Tanner, J.J. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Chemical Information and Modeling, 64(5), 1802-1812. View Source
- [2] RCSB PDB. (2023). Structure of PYCR1 complexed with 3-(6-Oxa-9-azaspiro(4.5)decane-9-carbonyl)benzoic acid. PDB ID: 8TD1. View Source
